Home > Products > Screening Compounds P129584 > 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine
2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine - 1340398-83-5

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

Catalog Number: EVT-2564089
CAS Number: 1340398-83-5
Molecular Formula: C6H10IN3
Molecular Weight: 251.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. It is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The molecular formula for 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine is C6H11IN3, with a molecular weight of approximately 287.53 g/mol. The compound is commercially available from various chemical suppliers, such as BenchChem.

Synthesis Analysis

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine typically involves two main steps:

Formation of the Pyrazole Ring: The pyrazole core can be synthesized through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds. For instance, the reaction between 4-iodophenylhydrazine and an appropriate α,β-unsaturated carbonyl compound in the presence of a base like sodium ethoxide effectively yields the desired pyrazole derivative.

Introduction of the Propan-1-amine Group: Following the formation of the pyrazole ring, the propan-1-amine group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrazole derivative with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine.

Molecular Structure Analysis

The molecular structure of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine features:

PropertyValue
Molecular FormulaC6H11IN3
Molecular Weight287.53 g/mol
IUPAC Name2-(4-Iodopyrazol-1-yl)propan-1-amine; hydrochloride
InChI KeyWUMJCYZQDAGAHZ-UHFFFAOYSA-N
Canonical SMILESCC(CN)N1C=C(C=N1)I.Cl

The structure includes a five-membered pyrazole ring where one nitrogen atom is part of the ring system, while another nitrogen atom is part of the propanamine side chain. The iodine substituent at the 4-position significantly influences its reactivity and biological activity.

Chemical Reactions Analysis

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine can engage in several types of chemical reactions:

Substitution Reactions: The iodine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This property allows for the synthesis of diverse derivatives with potentially varied biological activities.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or other oxidized derivatives. Conversely, reduction reactions can yield dihydropyrazole derivatives.

Major Products Formed

The reactions involving this compound can yield various products depending on the specific conditions and reagents used:

  • Substitution Products: Various substituted pyrazole derivatives.
  • Oxidation Products: N-Oxides and other oxidized forms.
  • Reduction Products: Dihydropyrazole derivatives.
Mechanism of Action

The mechanism of action for 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is primarily linked to its interactions with specific molecular targets within biological systems. The iodine atom enhances binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. Research indicates that this compound may affect pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol due to its amine functional group.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine has several notable applications:

  • Chemical Synthesis: Serves as a building block for synthesizing complex pyrazole derivatives and other heterocyclic compounds.
  • Biological Research: Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties due to its structural features that allow interaction with biological targets .
  • Pharmaceutical Development: Ongoing studies aim to explore its therapeutic potential in treating various diseases.
  • Material Science: Utilized in developing new materials with specific electronic or optical properties.
Introduction to Androgen Receptor (AR) Signaling and Prostate Cancer Pathogenesis

Role of AR in Castration-Resistant Prostate Cancer (CRPC) Evolution

The androgen receptor remains the primary driver of prostate cancer progression even after transition to castration-resistant states. In CRPC, tumor cells adapt to circumvent androgen deprivation therapy (ADT) through several AR-dependent mechanisms: (1) AR amplification occurs in 30-50% of CRPC cases, increasing receptor density to enhance sensitivity to castrate androgen levels [4] [6]. This enables transcriptional activation despite sub-physiological ligand concentrations. (2) Point mutations in the ligand-binding domain (LBD) emerge in 15-30% of CRPC patients, altering receptor specificity. The T878A mutation permits activation by progesterone, estrogen, and even first-generation antiandrogens like flutamide, while the F876L mutation confers resistance to enzalutamide by converting it to an agonist [6] [7]. (3) Constitutively active splice variants (e.g., AR-V7) lack the LBD entirely and evade all LBD-targeted therapies. These variants dimerize, translocate to the nucleus, and activate androgen-response elements without ligand binding, driving disease progression in ≥20% of advanced CRPC cases [6] [10].

Table 1: Key AR Alterations in CRPC Pathogenesis

MechanismPrevalence in CRPCFunctional ConsequenceClinical Impact
AR Amplification30-50%Hypersensitivity to low androgen levelsResistance to ADT
LBD Mutations15-30%Expanded ligand specificity (e.g., T878A, F876L)Agonism by antiandrogens
Splice Variants (AR-V7)>20%Ligand-independent constitutive activityResistance to all LBD-targeting agents
Altered Coactivators40-60%Enhanced transcriptional efficiencyBypass of conventional signaling checkpoints

Additionally, intracrine androgen synthesis sustains AR activation via overexpression of steroidogenic enzymes (CYP17A1, AKR1C3, HSD3β1), converting adrenal precursors to potent androgens within tumor cells. This maintains intra-tumoral DHT at concentrations sufficient for AR activation despite systemic castration [4] [6].

Limitations of Current LBD-Targeted Antiandrogens and Emergence of Resistance Mechanisms

Current AR-directed therapies (e.g., enzalutamide, apalutamide, darolutamide) share a common limitation: they exclusively target the LBD. This single-site focus creates vulnerabilities for therapeutic evasion:

  • Mutation-induced antagonism reversal: Specific LBD mutations (e.g., T878A, H875Y, F876L) cause steric or electrostatic changes that convert antagonists into agonists. Structural analyses reveal that F876L flips enzalutamide’s terminal cyanophenyl group into an agonist conformation, enabling coactivator recruitment [7] [10].
  • Splice variant bypass: AR-V7 and other truncations lack the LBD entirely, rendering LBD-targeting drugs ineffective while maintaining transcriptional activity. AR-V7 expression correlates with poor PSA response (0% vs. 53% in AR-V7-negative patients) and shorter progression-free survival (2.1 vs. 6.1 months) on enzalutamide [6].
  • Coactivator upregulation: Overexpression of coactivators (SRC1-3, TIF2) amplifies AR output even with partial receptor occupancy. SRC3 enhances AR transcriptional activity by 20-fold in CRPC models and promotes cell survival under androgen-depleted conditions [7] [10].

Table 2: Resistance Mechanisms to LBD-Targeted Antiandrogens

Resistance MechanismExemplarsEffect on TherapyFrequency in Resistance
LBD MutationsT878A, F876L, H875YConvert antagonists to agonists20-40% of enzalutamide failures
Splice VariantsAR-V7, ARv567esConfer ligand-independent activation20-30% of late-stage CRPC
AR OverexpressionGene amplificationEnhance sensitivity to residual androgens30-50% of CRPC
Altered Coregulator BalanceSRC3, TIF2 upregulationAmplify transcriptional output per bound receptor40-60% of CRPC biopsies
Intracrine Androgen SynthesisCYP17A1, AKR1C3 upreg.Sustain intra-tumoral androgens>80% of CRPC metastases

These limitations underscore the clinical imperative for non-LBD-targeting strategies that address the full spectrum of AR adaptation.

Rationale for Novel AR-Targeting Scaffolds in CRPC Therapy

The pyrazole-amine scaffold of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine (CAS# 1340398-83-5, C₆H₁₀IN₃, MW 251.07 g/mol) offers distinct pharmacological advantages for next-generation AR inhibition [5] [9]:

  • NTD-targeting potential: Unlike LBD-focused drugs, this compound’s planar pyrazole ring and flexible propan-1-amine side chain may disrupt NTD-mediated transcriptional activity (activation function-1) or coactivator recruitment. The NTD lacks a defined binding pocket, making conventional inhibition challenging, but small molecules interacting with its disordered regions show promise [10].

  • Dimerization interference: Molecular modeling suggests the iodo-pyrazole moiety could sterically hinder AR homodimerization interfaces. Prof. Claessens’ research demonstrates that disrupting LBD dimerization (via AR DIM inhibitors) reduces transactivation by >90% in VCaP cells and inhibits AR/AR-V7 heterodimerization [10].

  • Synergy with cofactor modulators: The primary amine enables salt bridge formation with acidic residues in coactivators (e.g., SRC3’s glutamate clusters), potentially blocking their recruitment. Coactivator inhibition is a validated approach, as demonstrated by the BET inhibitor JQ1, which downregulates AR signaling [7].

Table 3: Structural and Functional Comparison of Antiandrogen Scaffolds

Scaffold ClassRepresentative DrugTarget DomainMechanistic LimitationsNovel Scaffold Advantage
SteroidalAbirateroneLigand synthesisFails with intracrine synthesisDirect AR targeting
Aryl-propionamideEnzalutamideLBDIneffective vs. splice variants; F876L agonismNTD/cofactor focus
Androstene-basedGaleteroneLBD & CYP17A1Limited efficacy in AR-V7+ diseaseSplice variant engagement
Pyrazole-amine2-(4-Iodo-1H...)NTD/CofactorsUnknown (under investigation)Bypasses LBD mutations

The 4-iodo substituent provides a synthetic handle for radio-labeling (e.g., I-125 for biodistribution studies) or further derivatization to optimize pharmacokinetics. This positions pyrazole-amine derivatives as versatile chemical probes for allosteric AR inhibition—a critical strategy against therapy-resistant CRPC [5] [9].

Properties

CAS Number

1340398-83-5

Product Name

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

IUPAC Name

2-(4-iodopyrazol-1-yl)propan-1-amine

Molecular Formula

C6H10IN3

Molecular Weight

251.071

InChI

InChI=1S/C6H10IN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,2,8H2,1H3

InChI Key

MCRSNLWURZZUMQ-UHFFFAOYSA-N

SMILES

CC(CN)N1C=C(C=N1)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.